Suppocire CM

Thermal properties Suppository formulation Stability

Suppocire CM is a semi-synthetic hard fat base engineered for acidic APIs and liquid lipophilic drugs that suppress melting points. Its high melt range (35.6–39.6°C) prevents premature softening, ensuring mechanical stability. Distinct non-Fickian release at a lipophilic HLB of 4.3 enables sustained delivery, unlike Witepsol H15. Proven for high local release in vaginal antimicrobial therapies. Using an interchangeable base risks drug release failure and structural instability.

Molecular Formula C10H10N2
Molecular Weight 0
CAS No. 136626-73-8
Cat. No. B1180177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuppocire CM
CAS136626-73-8
SynonymsSuppocire CM
Molecular FormulaC10H10N2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Suppocire CM (CAS 136626-73-8) Hard Fat Suppository Base: Product Overview for Scientific Selection


Suppocire CM is a hard fat suppository base composed of mono-, di-, and triglyceride esters of fatty acids (C10 to C18), with the triester fraction predominating . It is a semi-synthetic lipid excipient with a melting range of 35.6–39.6°C and a hydroxyl value below 10 mg KOH/g . This product is optimized for acidic APIs and liquid lipophilic APIs that tend to decrease the melting point of the suppository mass .

Why Generic Substitution of Suppocire CM with Other Hard Fat Bases or PEG Bases Compromises Formulation Performance


Hard fat suppository bases are not interchangeable due to significant differences in melting range, hydroxyl value, and fatty acid composition, all of which directly impact drug release kinetics and mechanical stability . Suppocire CM possesses a higher melting range (35.6–39.6°C) compared to widely used alternatives like Witepsol H15 (33.5–35.5°C) and Suppocire AML (33–36°C), leading to divergent solidification behavior and resistance to premature softening [1][2]. Furthermore, the distinct release mechanisms observed in head-to-head studies—Suppocire CM exhibits non-Fickian release at a lipophilic HLB of 4.3, while Witepsol H15 shows Fickian release at a hydrophilic HLB of 12.0—underscore that substituting one base for another without reformulation can result in therapeutic failure .

Quantitative Differentiation Evidence for Suppocire CM Against Key Comparators


Suppocire CM Melting Range vs. Common Hard Fat Bases: Quantitative Comparison

Suppocire CM exhibits a melting range of 35.6–39.6°C , which is 0.6–4.1°C higher than that of Witepsol H15 (33.5–35.5°C) [1] and 2.6–6.6°C higher than that of Suppocire AML (33–36°C) [2]. This elevated melting range confers greater resistance to premature softening during storage and handling, particularly in warmer climates.

Thermal properties Suppository formulation Stability

Differential Drug Release Kinetics: Suppocire CM vs. Witepsol H15 in Ibuprofen Suppositories

In a head-to-head study of ibuprofen suppositories, the optimum release from Suppocire CM occurred at a lipophilic HLB of 4.3, while Witepsol H15 required a hydrophilic HLB of 12.0 . The release mechanism was non-Fickian for Suppocire CM and Fickian for Witepsol H15 . The overall release ranking was Witepsol W35 > Witepsol H15 > Suppocire CM > Witepsol E85 .

Drug release HLB optimization Kinetics

In Vitro Release Rate Ranking of Ciprofloxacin Hydrochloride from Various Lipophilic Bases

In a study comparing six lipophilic suppository bases, the release rate of ciprofloxacin hydrochloride was highest from Suppocire AM, followed by Novata BD, Novata B, Witepsol W35, Cocoa butter, and Suppocire CM in decreasing order [1]. Suppocire CM provided the slowest release among all bases tested.

Release rate Sustained release Lipophilic bases

Preferential Selection of Suppocire CM and Witepsol H15 for C31G Vaginal Suppositories Based on In Vitro Release

In a comparative in vitro release study of the antimicrobial agent C31G, Witepsol H15 and Suppocire CM bases were identified as the most suitable among a variety of Suppocire and Witepsol bases, due to their ability to release the active substance in high proportions without mucosal absorption [1].

Antimicrobial Vaginal delivery Local release

Disintegration Time and Dissolution Efficiency of Suppocire CM vs. PEG Bases in Myrrh Essential Oil Suppositories

In a study of myrrh essential oil suppositories, fatty base formulations (including Suppocire CM) exhibited poor release compared to PEG bases. Specifically, Suppocire AML (another fatty base) had a disintegration time of 1.5 min and dissolution efficiency (DE) of 56.8%, while PEG 1500 had a disintegration time of 2.5 min and DE of 93.5% [1]. The study concluded that fat-soluble bases generally performed poorly, indicating that Suppocire CM is best suited for sustained rather than rapid release.

Disintegration Dissolution efficiency Fatty vs. water-soluble

Procurement-Driven Application Scenarios for Suppocire CM Based on Quantitative Evidence


Formulation of Suppositories for Acidic or Liquid Lipophilic APIs Requiring High Melting Point Base

Suppocire CM, with its high melting range (35.6–39.6°C), is specifically recommended for acidic APIs and liquid lipophilic drugs that tend to depress the melting point of the base . This makes it a strategic choice for formulators dealing with APIs like ibuprofen, which is known to lower the melting point of lipid bases.

Design of Sustained-Release Suppositories Where Slower Drug Release is Desired

In vitro studies demonstrate that Suppocire CM provides a slower release profile compared to other lipophilic bases like Suppocire AM and Novata BD . This property is advantageous for drugs requiring sustained release to maintain therapeutic levels over an extended period.

Development of Vaginal Antimicrobial Formulations Requiring High Local Drug Concentration

Research on C31G vaginal suppositories identified Suppocire CM as one of the most suitable bases for achieving high local release without systemic absorption . This makes it a preferred excipient for topical antimicrobial therapies where localized effect is paramount.

Preformulation Screening When API-Surfactant HLB Optimization is Critical

The distinct release behavior of Suppocire CM at lipophilic HLB (4.3) versus Witepsol H15 at hydrophilic HLB (12.0) provides a clear rationale for selecting Suppocire CM in formulations where the API or surfactant system is optimized for lipophilic HLB conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Suppocire CM

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.